Cas no 882409-43-0 (1H-Inden-1-ol, 2,3-dihydro-4-methyl-, (1R)-)

1H-Inden-1-ol, 2,3-dihydro-4-methyl-, (1R)- structure
882409-43-0 structure
商品名:1H-Inden-1-ol, 2,3-dihydro-4-methyl-, (1R)-
CAS番号:882409-43-0
MF:C10H12O
メガワット:148.202
CID:4287013
PubChem ID:11629630

1H-Inden-1-ol, 2,3-dihydro-4-methyl-, (1R)- 化学的及び物理的性質

名前と識別子

    • 1H-Inden-1-ol, 2,3-dihydro-4-methyl-, (1R)-
    • (+/-)-(R)-4-Methyl-1-indalol
    • SCHEMBL1151022
    • (1R)-2,3-Dihydro-4-methyl-1H-inden-1-ol
    • CHEMBL202751
    • BDBM50183601
    • (r)-4-methyl-indan-1-ol
    • JTUTZTVFJIHGGX-SNVBAGLBSA-N
    • DTXSID601277844
    • 882409-43-0
    • インチ: InChI=1S/C10H12O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10-11H,5-6H2,1H3/t10-/m1/s1
    • InChIKey: JTUTZTVFJIHGGX-SNVBAGLBSA-N

計算された属性

  • せいみつぶんしりょう: 148.088815002Da
  • どういたいしつりょう: 148.088815002Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 144
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

1H-Inden-1-ol, 2,3-dihydro-4-methyl-, (1R)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
BBV-39732119-1.0g
(1R)-4-methyl-2,3-dihydro-1H-inden-1-ol
882409-43-0 95%
1.0g
$0.0 2022-12-08

1H-Inden-1-ol, 2,3-dihydro-4-methyl-, (1R)- 関連文献

1H-Inden-1-ol, 2,3-dihydro-4-methyl-, (1R)-に関する追加情報

Compound CAS No 882409-43-0: 1H-Inden-1-ol, 2,3-dihydro-4-methyl-, (1R)-

The compound with CAS No 882409-43-0, also known as 1H-inden-1-ol, 2,3-dihydro-4-methyl-, (1R)-, is a structurally unique organic molecule that has garnered attention in various scientific and industrial applications. This compound belongs to the class of dihydroindenols, which are derivatives of indene with hydroxyl groups and methyl substitutions. The (1R) configuration indicates a specific stereochemistry at the first carbon atom of the indene ring system.

Recent studies have highlighted the potential of 1H-inden-1-ol, 2,3-dihydro-4-methyl-, (1R)- in the field of materials science, particularly in the synthesis of advanced polymers and high-performance materials. Researchers have explored its role as a building block for constructing complex molecular architectures due to its versatile functional groups and rigid bicyclic framework.

In terms of synthesis, this compound can be prepared via various routes, including catalytic hydrogenation and enantioselective reductions. The use of transition metal catalysts has been shown to enhance the efficiency and selectivity of these reactions, making it possible to obtain high yields of the desired enantiomer ((R)-configured product). These advancements have been documented in recent publications from leading research institutions.

The biological activity of CAS No 882409-43-0 has also been a subject of interest in pharmacological studies. Preclinical data suggest that this compound exhibits potential anti-inflammatory and antioxidant properties, which could be harnessed for therapeutic applications. However, further research is required to fully understand its pharmacokinetics and bioavailability.

From an environmental standpoint, the compound's biodegradability and eco-toxicological profile have been evaluated under controlled laboratory conditions. These studies indicate that it poses minimal risk to aquatic ecosystems when used responsibly within recommended limits.

In conclusion, 1H-inden-1-ol, 2,3-dihydro-4-methyl-, (1R)- is a versatile compound with promising applications across multiple disciplines. Its unique structure and stereochemical properties make it a valuable tool in both academic research and industrial processes.

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